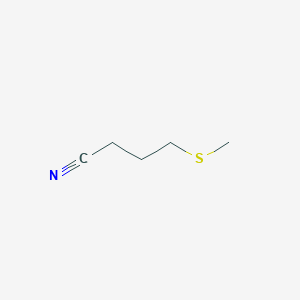

Butanenitrile, 4-(methylthio)-

Cat. No. B020131

Key on ui cas rn:

59121-24-3

M. Wt: 115.2 g/mol

InChI Key: JPWPMBYFDCHLKL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05905171

Procedure details

MMP reaction product produced in the processes illustrated in FIGS. 1 to 8 may be used directly for the preparation of 4-(methylthio)butyronitrile without prior distillation for removal of either high boiling or low boiling impurities. This not only saves the capital and operating expense of providing distillation, but also avoids the yield losses inevitably resulting from the formation of additional high boilers in an MMP distillation column. 4-(Methylthio)butyronitrile (HMBN) may be produced by reaction of the NMP product with hydrogen cyanide. In turn, the HMBN can be converted to 2-hydroxy-4-methylthiobutanoic acid (HMBA) by hydrolysis with sulfuric or other mineral acid. Without distillation or other refining of either the MMP or the HMBN, the HMBN may be converted to HMBA which is suitable for use as an animal feed supplement serving as a source of methionine. MMP produced by the process of the invention may be converted to HMBN as described above, and the HMBN advantageously converted to HMBA by either the process described in guest et al. U.S. Pat. No. 4,524,077 or the process of Hernandez U.S. Pat. No. 4,912,257. In the process of the Ruest patent, HMBN is hydrolyzed in sulfuric acid, the HMBA product extracted from the hydrolyzate using a substantially water-immiscible solvent, and the extract steam distilled to produce an 85 to 90% by weight aqueous solution of HMBA. In the process of the Hernandez patent, the hydrolyzate is neutralized with ammonia, causing it to separate into two phases, the organic phase being evaporated to produce an 85 to 90% aqueous solution of HMBA.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][S:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7]>CN1C(=O)CCC1>[CH3:1][S:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[CH:6]#[N:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CSCCCC#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

MMP reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced in the processes

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for removal of either high boiling or low boiling impurities

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of providing

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

inevitably resulting from the formation of additional high boilers in an MMP distillation column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSCCCC#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05905171

Procedure details

MMP reaction product produced in the processes illustrated in FIGS. 1 to 8 may be used directly for the preparation of 4-(methylthio)butyronitrile without prior distillation for removal of either high boiling or low boiling impurities. This not only saves the capital and operating expense of providing distillation, but also avoids the yield losses inevitably resulting from the formation of additional high boilers in an MMP distillation column. 4-(Methylthio)butyronitrile (HMBN) may be produced by reaction of the NMP product with hydrogen cyanide. In turn, the HMBN can be converted to 2-hydroxy-4-methylthiobutanoic acid (HMBA) by hydrolysis with sulfuric or other mineral acid. Without distillation or other refining of either the MMP or the HMBN, the HMBN may be converted to HMBA which is suitable for use as an animal feed supplement serving as a source of methionine. MMP produced by the process of the invention may be converted to HMBN as described above, and the HMBN advantageously converted to HMBA by either the process described in guest et al. U.S. Pat. No. 4,524,077 or the process of Hernandez U.S. Pat. No. 4,912,257. In the process of the Ruest patent, HMBN is hydrolyzed in sulfuric acid, the HMBA product extracted from the hydrolyzate using a substantially water-immiscible solvent, and the extract steam distilled to produce an 85 to 90% by weight aqueous solution of HMBA. In the process of the Hernandez patent, the hydrolyzate is neutralized with ammonia, causing it to separate into two phases, the organic phase being evaporated to produce an 85 to 90% aqueous solution of HMBA.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][S:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7]>CN1C(=O)CCC1>[CH3:1][S:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[CH:6]#[N:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CSCCCC#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

MMP reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced in the processes

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for removal of either high boiling or low boiling impurities

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of providing

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

inevitably resulting from the formation of additional high boilers in an MMP distillation column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSCCCC#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |